(5S,6R)-6-Hydroxy-5-methylheptan-2-one, also known by its CAS number 130650-58-7, is a chiral organic compound with the molecular formula CHO. This compound features a hydroxy group and a ketone functional group, making it an important intermediate in organic synthesis. Its structure includes a heptane backbone with specific stereochemistry at the 5 and 6 positions, which contributes to its unique chemical properties and biological activities .
These reactions highlight the compound's versatility in organic synthesis and its potential for modification to create derivatives with varied properties .
The synthesis of (5S,6R)-6-Hydroxy-5-methylheptan-2-one can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining its stereochemical integrity .
(5S,6R)-6-Hydroxy-5-methylheptan-2-one finds applications across various fields:
Interaction studies involving (5S,6R)-6-Hydroxy-5-methylheptan-2-one focus on its potential effects on biological systems. Preliminary investigations suggest that it may interact with metabolic enzymes or receptors involved in lipid metabolism. Further research is needed to elucidate these interactions fully and determine their implications for health and disease management .
Several compounds share structural similarities with (5S,6R)-6-Hydroxy-5-methylheptan-2-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Heptanone | Ketone with a straight-chain structure | Common solvent; less polar than alcohols |
| 3-Hydroxy-4-methylpentan-2-one | Hydroxy group on a branched chain | Potentially different biological activities |
| 4-Methylpentan-2-one | Methyl-substituted ketone | Used as a solvent; less sterically hindered |
| 3-Hydroxyheptan-2-one | Hydroxy group at position 3 | Different stereochemistry; varying reactivity |
The uniqueness of (5S,6R)-6-Hydroxy-5-methylheptan-2-one lies in its specific stereochemistry and functional groups that influence its reactivity and potential biological effects compared to these similar compounds .